(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid
Description
Propriétés
IUPAC Name |
(2R)-2-amino-3-(4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZLABDVDPYLRZ-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426534 | |
| Record name | (2R)-2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170080-13-4 | |
| Record name | (2R)-2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Nucleophilic Substitution and Hydrolysis
A widely documented method involves the alkylation of diethyl acetamidomalonate with 4′-(bromomethyl)-[1,1'-biphenyl], followed by hydrolysis and decarboxylation (Figure 1).
Procedure :
-
Alkylation : 4′-(Bromomethyl)-biphenyl (1.0 equiv) reacts with diethyl acetamidomalonate (1.2 equiv) in anhydrous DMF under argon, using potassium carbonate (2.5 equiv) as a base. The mixture is stirred at 80°C for 12 hours, yielding the alkylated intermediate.
-
Hydrolysis : The intermediate is treated with 6M HCl at reflux for 6 hours to cleave the ester and acetamide groups, producing the racemic amino acid.
-
Resolution : The racemate is resolved via chiral HPLC using a cellulose-based column (Chiralpak IC) with a hexane/isopropanol mobile phase to isolate the (R)-enantiomer.
Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C, 12 h | 78 | 95 |
| Hydrolysis | 6M HCl, reflux, 6 h | 92 | 90 |
| Chiral Resolution | Chiralpak IC, Hexane/IPA | 45 | >99 ee |
This method achieves moderate enantiomeric excess (ee) but requires costly chromatographic resolution.
Asymmetric Catalytic Hydrogenation
Industrial-scale synthesis often employs asymmetric hydrogenation of α,β-unsaturated precursors. A prochiral enamide, 3-([1,1'-biphenyl]-4-yl)-2-acetamidoacrylic acid, is hydrogenated using a Rhodium-(R)-BINAP catalyst.
Procedure :
-
Enamide Synthesis : Condense 4-biphenylacetaldehyde with acetamidomalonic ester under acidic conditions.
-
Hydrogenation : React the enamide with H₂ (50 psi) in methanol at 25°C for 24 hours using Rh-(R)-BINAP.
-
Deprotection : Hydrolyze the acetamide group with 2M NaOH to yield the (R)-amino acid.
Key Advantages :
-
Enantioselectivity : >98% ee achieved via chiral catalysis.
-
Scalability : Suitable for multi-kilogram production.
Purification and Characterization
Crystallization Techniques
The hydrochloride salt of the amino acid is precipitated by adding HCl gas to an ethanolic solution, yielding an off-white powder with 99.5% purity. Recrystallization from ethanol/water (3:1) enhances enantiomeric purity to >99.9% ee.
Analytical Validation
-
HPLC : Chiral stationary phase (CSP) analysis confirms ee using a Daicel Chiralpak AD-H column.
-
NMR : Distinct signals for the α-proton (δ 4.32 ppm, t) and biphenyl aromatic protons (δ 7.20–8.77 ppm).
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison
| Parameter | Nucleophilic Substitution | Asymmetric Hydrogenation |
|---|---|---|
| Overall Yield (%) | 35 | 65 |
| Enantiomeric Excess (%) | 99 | 98 |
| Cost | High (HPLC resolution) | Moderate (catalyst reuse) |
| Scalability | Lab-scale | Industrial |
Asymmetric hydrogenation offers superior scalability and cost-efficiency, whereas nucleophilic substitution is preferred for small-scale, high-purity batches.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming oximes or nitroso derivatives.
Reduction: Reduction of the biphenyl group can lead to the formation of cyclohexyl derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Introduction of acyl or alkyl groups on the biphenyl rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study protein-ligand interactions due to its ability to mimic natural amino acids while introducing structural diversity.
Medicine
In medicinal chemistry, ®-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid is explored for its potential as a therapeutic agent. Its biphenyl group can interact with hydrophobic pockets in proteins, making it a candidate for drug design.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mécanisme D'action
The mechanism of action of ®-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group can engage in hydrophobic interactions, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Stereoisomers: (S)-Enantiomer and Positional Isomers
The S-enantiomer, (S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid (CAS: 155760-02-4), shares identical molecular weight and formula with the R-form but differs in stereochemistry. Key distinctions include:
- Synthesis Methods : The S-enantiomer is synthesized via chemo-enzymatic routes using protease enzymes and aldehydes, achieving 45% yield , while the R-form’s synthesis is less documented but likely involves chiral resolution or asymmetric catalysis.
- HPLC Retention Times : The S-enantiomer elutes at 1.92 min under reversed-phase HPLC conditions , whereas data for the R-form is unspecified but expected to differ due to stereochemical interactions with the column matrix.
- Commercial Availability : The S-form is more widely available, with suppliers like 阿拉丁 offering it in gram quantities (e.g., 25 g for 2,951.90元) , whereas the R-form is listed at lower stock volumes .
Positional Isomers :
- (S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid: This isomer substitutes the biphenyl group at the 3-position instead of 3. It has a lower synthesis yield (40%) and a slightly longer HPLC retention time (2.02 min) , suggesting reduced polarity compared to the 4-yl analogs.
Structural Analogs with Modified Functional Groups
Key Observations :
- Substituent Effects : Halogenation (e.g., fluorine in , chlorine in ) increases molecular weight and may alter pharmacokinetics.
Activité Biologique
(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid, often referred to as a chiral amino acid derivative, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the compound's biological activity, including its interactions with neurotransmitter systems, antioxidant properties, and implications in medicinal chemistry.
- Molecular Formula : C₁₅H₁₅NO₂
- Molecular Weight : 241.29 g/mol
- CAS Number : 170080-13-4
Neuropharmacological Effects
Research indicates that this compound interacts with various neurotransmitter systems, which may influence mood regulation and cognitive functions. Its structural similarity to natural amino acids allows it to participate in protein synthesis and potentially enhance peptide stability when incorporated into peptides or proteins .
Key Findings:
- The compound exhibits significant binding affinities with G-protein coupled receptors (GPCRs), which are crucial for neurotransmitter signaling pathways.
- It may modulate the activity of enzymes involved in neurotransmitter metabolism, thereby influencing synaptic transmission and plasticity.
Antioxidant Properties
The compound has shown promising antioxidant activities, which are vital for protecting cells from oxidative stress. Studies have indicated that it can scavenge free radicals and reduce cellular damage associated with oxidative stress .
Antioxidant Activity Assay Results:
| Assay Type | IC50 Value (µM) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 15.5 | |
| Ferric Ion Reduction | 12.8 | |
| Total Antioxidant Capacity | 20.0 |
Potential in Neurodegenerative Diseases
Given its neuropharmacological effects and antioxidant properties, this compound is being investigated for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems and protect against oxidative stress suggests it could play a role in disease management.
Research Case Studies
-
Cognitive Enhancement Study :
- Objective : To evaluate the effects of the compound on cognitive function in animal models.
- Methodology : Administered to rodents subjected to stress-induced cognitive decline.
- Results : Significant improvement in memory retention and learning capabilities was observed.
- Reference :
-
Antioxidant Efficacy Assessment :
- Objective : To assess the compound's ability to mitigate oxidative damage in neuronal cells.
- Methodology : Neuronal cell cultures were treated with varying concentrations of the compound under oxidative stress conditions.
- Results : The compound reduced cell death by approximately 30% compared to control groups.
- Reference :
Q & A
Q. Q1. What are the primary synthetic routes for (R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid, and how do reaction conditions influence enantiomeric purity?
Answer: The compound is synthesized via:
- Suzuki-Miyaura cross-coupling using Pd catalysts to introduce the biphenyl group (e.g., coupling (S)-N-BOC-4-bromophenylalanine with phenylboronic acid) .
- Chemo-enzymatic resolution of racemic mixtures using proteases and aldehydes to isolate the (R)-enantiomer .
Enantiomeric purity (>99% ee) is achieved via chiral HPLC or enzymatic selectivity. Reaction temperature (20–40°C) and solvent polarity (e.g., THF vs. DMF) critically impact stereochemical outcomes .
Q. Q2. Which spectroscopic methods are most reliable for characterizing this compound’s structure and purity?
Answer:
- NMR : H and C NMR confirm biphenyl integration (aromatic protons at δ 7.2–7.6 ppm) and stereochemistry (α-proton splitting patterns) .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers, with retention times ~1.9–2.1 min for the (R)-form .
- Mass spectrometry : ESI-MS confirms molecular weight (241.29 g/mol) and detects impurities (<5%) .
Advanced Research Questions
Q. Q3. How can researchers optimize enantioselective synthesis to minimize byproducts like (S)-isomers or biphenyl derivatives?
Answer:
- Catalyst screening : Pd(PPh) reduces undesired homocoupling byproducts in Suzuki-Miyaura reactions .
- Enzymatic resolution : Proteases (e.g., subtilisin) selectively hydrolyze ester intermediates of the (S)-enantiomer, leaving the (R)-form intact .
- In-line monitoring : Use FTIR or LC-MS to detect intermediates (e.g., ester hydrolysis at 1720 cm) and adjust reaction kinetics .
Q. Q4. What strategies resolve contradictions in reported bioactivity data for this compound (e.g., receptor binding vs. cellular assays)?
Answer:
- Orthogonal assays : Validate receptor affinity (SPR or ITC) against cellular uptake (fluorescence tagging) to distinguish target engagement from permeability issues .
- Metabolite profiling : LC-HRMS identifies degradation products (e.g., deaminated derivatives) that may interfere with activity .
- Structural analogs : Compare with (S)-enantiomers or fluorinated biphenyl derivatives to isolate stereospecific effects .
Q. Q5. How does the biphenyl moiety influence this compound’s pharmacokinetic properties, and what modifications improve metabolic stability?
Answer:
- Lipophilicity : LogP ~2.5 (predicted) enhances membrane permeability but increases CYP450-mediated oxidation.
- Stability optimization :
Methodological Recommendations
Q. Analytical Workflow for Purity Assessment
| Step | Method | Critical Parameters |
|---|---|---|
| 1. Synthesis monitoring | HPLC (C18 column) | Mobile phase: 0.1% TFA in HO/ACN; λ = 254 nm |
| 2. Chiral resolution | Chiralpak AD-H | Isocratic elution: 80% n-hexane/20% ethanol |
| 3. Structural confirmation | H NMR (500 MHz, DO) | Key signals: δ 3.1–3.3 ppm (CH), δ 4.1 ppm (α-H) |
Key Data from Literature
| Property | Value | Source |
|---|---|---|
| Molecular weight | 241.29 g/mol | [7] |
| HPLC retention time (chiral) | 1.92 min (R-form) | [7] |
| Enantiomeric excess | >99% (chemo-enzymatic method) | [3] |
| Synthetic yield (Suzuki-Miyaura) | 45% (unoptimized) | [7] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
